(2-Chloropyridin-3-yl)(p-tolyl)methanone
Description
Contextualization of Pyridyl Ketones in Synthetic Methodologies
Pyridyl ketones, which feature a ketone group attached to a pyridine (B92270) ring, are highly valuable intermediates in organic synthesis. The pyridine motif is a ubiquitous feature in pharmaceuticals and agrochemicals, and the attached acyl group provides a reactive handle for a wide array of chemical transformations. This dual functionality allows for the construction of complex molecular architectures.
The synthesis of pyridyl ketones can be approached through several methodologies, each with its own advantages. These methods are crucial for accessing compounds like (2-Chloropyridin-3-yl)(p-tolyl)methanone. Key synthetic approaches include:
Oxidative Annulation: One-pot oxidative reactions can construct the pyridyl ketone framework from simpler starting materials. For instance, the reaction of saturated ketones with electron-deficient enamines can yield 3-acylpyridines through a cascade of Michael addition, aldol-type condensation, and oxidative aromatization. organic-chemistry.org
Cross-Coupling Reactions: Modern palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon bond between the pyridine ring and the acyl group or the aryl group. For example, Suzuki-Miyaura coupling can be used to couple a pyridylboronic acid with an aryl halide in the presence of a carbonyl source, or a pyridyl halide with an arylboronic acid. organic-chemistry.orgorganic-chemistry.org These methods are often favored for their high functional group tolerance and regioselectivity.
Grignard Reactions: The addition of Grignard reagents to pyridine-based carboxylic acid derivatives, such as 2-pyridyl esters, is a well-established method for ketone synthesis. digitellinc.com The choice of activating group on the pyridine ester is crucial for ensuring the reaction stops at the ketone stage without proceeding to a tertiary alcohol.
Friedel-Crafts Acylation: This classic method involves the acylation of an aromatic ring. sigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com In the context of pyridyl ketones, this could involve the acylation of a pyridine ring (though this can be challenging due to the electron-deficient nature of the ring) or the acylation of an aromatic compound using a pyridine-derived acyl chloride. For instance, a Friedel-Crafts acylation of toluene (B28343) with 2-chloronicotinoyl chloride could theoretically yield (2-Chloropyridin-3-yl)(p-tolyl)methanone.
The utility of pyridyl ketones is demonstrated by their role as precursors to a variety of more complex molecules. The ketone functionality can be transformed into alcohols, amines, alkanes, or serve as a point for further carbon-carbon bond formation, while the pyridine ring can be modified or incorporated into a larger heterocyclic system.
| Methodology | Description | Key Reagents | Reference |
|---|---|---|---|
| Oxidative Annulation | One-pot cascade reaction to form 3-acylpyridines. | Saturated ketones, β-enaminones/esters | organic-chemistry.org |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of boronic acids with acyl or aryl halides. | Pd catalyst, boronic acid, aryl/acyl halide | organic-chemistry.orgorganic-chemistry.org |
| Grignard Reaction | Nucleophilic addition of an organomagnesium reagent to a pyridine carboxylic acid derivative. | Grignard reagent, 2-pyridyl ester/thioester | digitellinc.com |
| Friedel-Crafts Acylation | Electrophilic aromatic substitution to introduce an acyl group onto an aromatic ring. | Lewis acid (e.g., AlCl₃), acyl chloride | sigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com |
Significance of Chloropyridine Scaffolds in Modern Chemical Research
The chloropyridine scaffold is a privileged structure in medicinal chemistry and materials science. The presence of a chlorine atom on the pyridine ring imparts unique properties and provides a site for further chemical modification. 2-Chloropyridine (B119429), the core of the pyridyl moiety in (2-Chloropyridin-3-yl)(p-tolyl)methanone, is a particularly important building block. innospk.comnih.gov
The significance of chloropyridine scaffolds stems from several key aspects:
Pharmaceutical and Agrochemical Intermediates: Chloropyridines are crucial intermediates in the synthesis of a wide range of biologically active compounds. For example, 2-chloropyridine is a precursor to the antifungal agent pyrithione, the antihistamine pheniramine, and the antiarrhythmic drug disopyramide. nih.govwikipedia.org Its derivatives are also used to produce essential insecticides and herbicides, contributing to global food security. innospk.com
Synthetic Versatility: The chlorine atom is an excellent leaving group in nucleophilic aromatic substitution reactions. This allows for the straightforward introduction of various functional groups (e.g., amines, alcohols, thiols) onto the pyridine ring. This reactivity makes chloropyridines versatile starting materials for creating libraries of compounds for drug discovery. chempanda.com
Modulation of Physicochemical Properties: The introduction of a chlorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. This is a critical consideration in drug design, where fine-tuning these properties can lead to improved efficacy and pharmacokinetic profiles.
The 2-chloro-3-acyl substitution pattern, as seen in the target compound, is particularly interesting. The chlorine at the 2-position and the ketone at the 3-position can cooperatively influence the reactivity of the pyridine ring, allowing for selective transformations at other positions or on the acyl group itself.
Historical Development and Evolution of Synthetic Strategies for Aryl Pyridyl Ketones
The synthesis of aryl pyridyl ketones has evolved significantly over time, moving from classical, often harsh methods to more sophisticated and efficient catalytic strategies.
The historical foundation for the synthesis of aryl ketones lies in the Friedel-Crafts acylation , first reported in 1877. masterorganicchemistry.comwikipedia.org This reaction, which uses a Lewis acid like aluminum chloride to promote the acylation of an aromatic ring with an acyl chloride or anhydride, remains a fundamental method for creating aryl ketones. sigmaaldrich.comorganic-chemistry.org However, its application to electron-deficient heterocycles like pyridine can be challenging, and the reaction often requires stoichiometric amounts of the Lewis acid, which can lead to waste and difficult workups. organic-chemistry.org
The latter half of the 20th century saw the rise of transition-metal-catalyzed cross-coupling reactions , which revolutionized the synthesis of biaryls and aryl ketones. The development of reactions like the Suzuki-Miyaura, Negishi, and Stille couplings provided highly efficient and regioselective methods for forming C-C bonds under milder conditions. princeton.edu These methods proved to be particularly well-suited for the synthesis of complex molecules containing sensitive functional groups.
In recent years, the focus has shifted towards further refining these catalytic systems. Key developments include:
Ligand Development: The design of sophisticated phosphine (B1218219) ligands (e.g., SPhos) has enabled palladium-catalyzed couplings with lower catalyst loadings and broader substrate scopes. mdpi.com
Alternative Coupling Partners: Research has expanded beyond traditional boronic acids and organozincs to include the use of carboxylic acids (activated in situ) and their derivatives as coupling partners, offering more atom-economical and environmentally friendly routes. organic-chemistry.orgacs.org
Nickel Catalysis: Nickel-based catalysts have emerged as a cost-effective and highly effective alternative to palladium for certain cross-coupling reactions, including those used to synthesize ketones from activated carboxylic acids. nih.gov
This evolution from the classical Friedel-Crafts reaction to modern, highly selective catalytic methods has made complex aryl pyridyl ketones like (2-Chloropyridin-3-yl)(p-tolyl)methanone more accessible for research and development.
Overview of Research Trajectories for Complex Chloroaryl Ketones
Current research in the synthesis of complex chloroaryl ketones, including chloro-substituted aryl pyridyl ketones, is driven by the need for efficiency, selectivity, and sustainability. The overarching goal is to construct molecular complexity from simple, readily available starting materials in a predictable and controlled manner.
Several key research trajectories are shaping this field:
C-H Functionalization: A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. This approach avoids the need for pre-functionalized starting materials (like halides or organometallics), leading to more atom-economical and step-efficient syntheses. Research is ongoing to develop catalytic systems that can selectively acylate a C-H bond on a chloropyridine or an associated aryl ring.
Photoredox Catalysis: The use of visible light to drive chemical reactions has opened up new avenues for synthesis. Photoredox catalysis can enable transformations under exceptionally mild conditions and can be merged with transition metal catalysis to achieve novel reactivity for the formation of C-C bonds in complex chloroaryl ketones. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control compared to traditional batch processing. The synthesis of chloroaryl ketones, particularly those involving hazardous reagents or intermediates, is increasingly being adapted to flow chemistry platforms.
Sustainable Chemistry: There is a strong emphasis on developing "greener" synthetic methods. This includes the use of earth-abundant metal catalysts (like iron and copper), reactions in environmentally benign solvents (like water), and processes that minimize waste generation. researchgate.netlookchem.com
These advanced research trajectories are continuously expanding the toolkit available to synthetic chemists, enabling the more efficient and responsible production of complex and valuable molecules like (2-Chloropyridin-3-yl)(p-tolyl)methanone.
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-4-6-10(7-5-9)12(16)11-3-2-8-15-13(11)14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMASJTSMNGHEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 2 Chloropyridin 3 Yl P Tolyl Methanone
Reactivity at the Carbonyl Center
The ketone group in (2-Chloropyridin-3-yl)(p-tolyl)methanone is a primary site for chemical reactions. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles.
Nucleophilic Additions to the Ketone Group
The carbonyl carbon is a key center for nucleophilic attack. A wide range of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and ylides, can add to the carbonyl group. This addition typically proceeds via a tetrahedral intermediate, which is then protonated upon workup to yield a tertiary alcohol. For instance, reaction with a Grignard reagent like methylmagnesium bromide would be expected to yield (2-Chloropyridin-3-yl)(p-tolyl)(methyl)methanol.
Another important class of nucleophilic additions is the formation of imines and related derivatives through reaction with primary amines. This condensation reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration.
Carbonyl Reductions and Oxidations
The ketone functionality can be readily reduced to a secondary alcohol. This transformation is commonly achieved using hydride reagents. The choice of reducing agent can influence the outcome, with strong reducing agents like lithium aluminum hydride (LiAlH₄) providing straightforward reduction. Milder, more selective reagents such as sodium borohydride (B1222165) (NaBH₄) are also effective for this purpose, converting the ketone to (2-Chloropyridin-3-yl)(p-tolyl)methanol.
Conversely, while ketones are generally resistant to oxidation under mild conditions, strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group. However, for a diaryl ketone like this, such reactions are not typically synthetically useful.
Enolate Chemistry and Alpha-Functionalization
Although this diaryl ketone lacks alpha-hydrogens on the aryl rings and thus cannot form an enolate directly at those positions, if there were an alkyl chain attached to the carbonyl group, it would be possible. For the parent compound, enolate chemistry is not applicable. However, derivatization to introduce an enolizable proton would open pathways for reactions such as aldol (B89426) condensations and alpha-halogenation.
Transformations Involving the 2-Chloro Group on the Pyridine (B92270) Ring
The chlorine atom at the 2-position of the pyridine ring is a key site for transformations, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen atom activates the 2-position towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The 2-chloro substituent on the pyridine ring is susceptible to displacement by various nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. youtube.comnih.gov This reaction proceeds through a highly stabilized anionic intermediate, often referred to as a Meisenheimer complex. nih.govresearchgate.net The stability of this intermediate is enhanced by the electron-withdrawing pyridine nitrogen. Common nucleophiles for this reaction include amines, alkoxides, and thiolates. For example, heating the compound with an amine like piperidine (B6355638) could yield (2-(piperidin-1-yl)pyridin-3-yl)(p-tolyl)methanone. rsc.orgnih.gov The reaction rate can be influenced by the nature of the nucleophile and the reaction conditions, often requiring elevated temperatures. youtube.com
| Nucleophile | Reagent Example | Expected Product |
| Amine | Piperidine | (2-(Piperidin-1-yl)pyridin-3-yl)(p-tolyl)methanone |
| Alkoxide | Sodium Methoxide | (2-Methoxypyridin-3-yl)(p-tolyl)methanone |
| Thiolate | Sodium Thiophenoxide | (2-(Phenylthio)pyridin-3-yl)(p-tolyl)methanone |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 2-chloro-pyridine moiety is a suitable substrate for these transformations. nih.govrsc.org
Buchwald-Hartwig Amination: This reaction allows for the coupling of the 2-chloropyridine (B119429) with a primary or secondary amine in the presence of a palladium catalyst and a base to form a C-N bond. This offers an alternative and often milder route to the products of SNAr with amines.
Heck Reaction: The Heck reaction would involve the palladium-catalyzed coupling of the 2-chloropyridine with an alkene, leading to the formation of a new carbon-carbon bond at the 2-position of the pyridine ring.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 2-position of the pyridine ring and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.
These cross-coupling reactions provide versatile methods for the derivatization of the pyridine ring, allowing for the introduction of a wide range of functional groups. nih.gov
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | C-N |
| Heck | Alkene (R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | C-C |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | C-C |
Reductive Dehalogenation Methodologies
The carbon-chlorine bond at the C2 position of the pyridine ring is a key site for chemical modification, and its removal via reductive dehalogenation yields the corresponding pyridin-3-yl(p-tolyl)methanone. This transformation can be accomplished through several established methods, primarily involving catalytic hydrogenation or metal-mediated reductions.
Catalytic Hydrogenation: This is a widely employed method for the hydrogenolysis of carbon-halogen bonds. acsgcipr.org For a substrate like (2-Chloropyridin-3-yl)(p-tolyl)methanone, this process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel, in the presence of hydrogen gas. acsgcipr.orgasianpubs.org The reaction is generally carried out in a solvent like ethanol, methanol, or acetic acid. asianpubs.org The presence of a base, such as sodium acetate (B1210297) or triethylamine, is often added to neutralize the hydrogen chloride that is formed during the reaction, preventing catalyst poisoning and promoting the reaction. The efficiency of the dehalogenation can be influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure.
Metal-Mediated Reductions: Various metal-based reducing systems can also be utilized for the dehalogenation of aryl chlorides. For instance, the use of polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a palladium catalyst and a fluoride (B91410) source has been shown to be effective for the room-temperature reduction of chloroarenes, a method that tolerates a range of functional groups including ketones. Another approach involves the use of highly active alkali metal hydrides, which can effect dehalogenation under normal pressure and at moderate temperatures. google.com These methods provide alternatives to catalytic hydrogenation, particularly when other functional groups in the molecule might be sensitive to high pressures of hydrogen gas.
Table 1: Comparison of Reductive Dehalogenation Methodologies
| Method | Typical Reagents | Advantages | Potential Considerations |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | High efficiency, clean reaction | Potential for reduction of other functional groups (e.g., ketone), requires specialized pressure equipment |
| Metal-Mediated Reduction (e.g., PMHS/Pd) | PMHS, Pd(OAc)₂, KF | Mild reaction conditions (room temperature), good functional group tolerance | May require careful optimization of catalyst and reagents |
| Active Metal Hydrides | Highly active NaH or KH | Can be performed at atmospheric pressure | Reagents can be highly reactive and require careful handling |
Reactivity of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character to the molecule, allowing for reactions at this site.
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide in the presence of a catalyst like tungstic acid or maleic anhydride. google.comguidechem.com The N-oxidation of 2-chloropyridine derivatives is a known process. acs.orgnih.gov The resulting (2-Chloropyridin-3-yl)(p-tolyl)methanone N-oxide would exhibit altered electronic properties, with the N-oxide group being a strong electron-withdrawing group, which can influence the reactivity of the pyridine ring towards nucleophilic substitution.
Quaternization: As a tertiary amine, the pyridine nitrogen can react with alkylating agents to form quaternary pyridinium (B92312) salts. osti.gov Reagents such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can be used to introduce an alkyl group onto the nitrogen atom. rsc.org This reaction converts the neutral pyridine into a positively charged pyridinium ring, which significantly alters the molecule's properties, including its solubility and the reactivity of the pyridine ring. The formation of pyridinium salts makes the ring highly susceptible to nucleophilic attack. google.com The rate of quaternization can be influenced by the steric hindrance around the nitrogen atom and the electronic nature of the substituents on the pyridine ring. nih.gov
The nitrogen atom of the pyridine ring in (2-Chloropyridin-3-yl)(p-tolyl)methanone possesses a lone pair of electrons that can be donated to a metal center, allowing the molecule to act as a ligand in coordination complexes. Halogenated pyridines are known to coordinate with various metal ions. researchgate.net The coordination ability of the pyridine nitrogen can be influenced by the steric bulk of the adjacent chloro and p-toluoyl substituents. The molecule could potentially act as a monodentate ligand through the pyridine nitrogen. The carbonyl oxygen could also potentially participate in coordination, leading to bidentate chelation, although this would depend on the geometric constraints and the nature of the metal center.
Functionalization of the p-Tolyl Moiety
The p-tolyl group offers two primary sites for further chemical modification: the benzylic methyl group and the aromatic ring itself.
Benzylic Halogenation: The methyl group attached to the aromatic ring is a benzylic position and is susceptible to free-radical halogenation. chemistrysteps.com This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) and light, which selectively brominates the benzylic position to yield (2-chloropyridin-3-yl)(4-(bromomethyl)phenyl)methanone. libretexts.orglibretexts.org Similarly, benzylic chlorination can be achieved using reagents like N-chlorosuccinimide (NCS). The resulting benzylic halide is a versatile intermediate for further nucleophilic substitution reactions.
Benzylic Oxidation: The benzylic methyl group can be oxidized to various oxidation states. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the methyl group all the way to a carboxylic acid, yielding 4-(2-chloropyridine-3-carbonyl)benzoic acid. chemistrysteps.com Milder or more controlled oxidation conditions can lead to the formation of the corresponding aldehyde or alcohol. For instance, certain ruthenium complexes have been shown to catalyze the oxidation of aryl alkanes to aryl ketones. organic-chemistry.org Pyridine N-oxide has also been reported as an effective oxidizing agent for converting benzylic halides to carbonyl compounds. nih.gov
Table 2: Selected Transformations of the p-Tolyl Methyl Group
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Benzylic Bromination | NBS, radical initiator, light | -CH₂Br |
| Benzylic Oxidation (strong) | KMnO₄ or Na₂Cr₂O₇ | -COOH |
| Benzylic Oxidation (to ketone) | Ru-based catalysts, t-BuOOH | Not directly applicable to a methyl group, but illustrates benzylic C-H oxidation |
The p-tolyl ring can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. total-synthesis.commasterorganicchemistry.com The regiochemical outcome of these reactions is directed by the two substituents already present on the ring: the methyl group and the ketone group.
The methyl group is an activating, ortho-, para-directing group due to hyperconjugation and its electron-donating inductive effect. Conversely, the ketone group is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. In this case of competing directing effects, the powerful deactivating nature of the ketone group will significantly reduce the reactivity of the ring towards electrophilic attack. However, if a reaction were to occur, the substitution would be expected to take place at the positions ortho to the activating methyl group and meta to the deactivating ketone group. Therefore, the most likely positions for electrophilic attack are the two carbons ortho to the methyl group.
For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield (2-Chloropyridin-3-yl)(4-methyl-3-nitrophenyl)methanone as the major product. The reaction conditions would need to be carefully controlled due to the deactivating nature of the ketone.
Cascade and Multicomponent Reactions Incorporating (2-Chloropyridin-3-yl)(p-tolyl)methanone
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates substantial portions of all the initial components. nih.gov These reactions are distinguished by their high atom economy, procedural simplicity, and ability to rapidly generate complex molecular structures from simple precursors. nih.gov In this context, (2-Chloropyridin-3-yl)(p-tolyl)methanone serves as a valuable ketone building block for the construction of complex heterocyclic systems via MCRs, most notably through the Gewald reaction.
The Gewald reaction, discovered by Karl Gewald in 1966, is a classic MCR that synthesizes highly substituted 2-aminothiophenes. wikipedia.orgresearchgate.net The reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester (or another active methylene (B1212753) nitrile), and elemental sulfur in the presence of a base. organic-chemistry.org
When (2-Chloropyridin-3-yl)(p-tolyl)methanone is employed as the ketone component, the Gewald reaction provides a direct, one-pot route to the synthesis of substituted 2-aminothieno[2,3-b]pyridines. This transformation is significant as the thieno[2,3-b]pyridine (B153569) core is a key structural motif in various biologically active compounds. nih.govresearchgate.net The general scheme for this reaction involves the initial Knoevenagel condensation of the ketone with the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final aromatic heterocyclic product. wikipedia.org
The key components and the general product structure for the Gewald multicomponent reaction incorporating (2-Chloropyridin-3-yl)(p-tolyl)methanone are outlined below.
Table 1: Generalized Gewald Reaction Components and Product
| Role | Reactant | Structure |
|---|---|---|
| Ketone | (2-Chloropyridin-3-yl)(p-tolyl)methanone | |
| Active Methylene Nitrile | e.g., Malononitrile, Ethyl cyanoacetate | CN-CH₂-R (R = CN, COOEt) |
| Sulfur Source | Elemental Sulfur (S₈) | S₈ |
| Base Catalyst | e.g., Morpholine, Triethylamine, Diethylamine | Varies |
| Product | Substituted 2-Aminothieno[2,3-b]pyridine | |
This table illustrates the general components for the Gewald multicomponent reaction starting with (2-Chloropyridin-3-yl)(p-tolyl)methanone.
Detailed research has demonstrated the utility of the Gewald reaction for synthesizing a wide array of thieno[2,3-b]pyridines with diverse substitution patterns, which have been investigated for their potential in medicinal chemistry. nih.govresearchgate.net For instance, analogous structures have been synthesized and evaluated as potential inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair, with the aim of sensitizing cancer cells to topoisomerase I inhibitors. nih.gov The versatility of the Gewald reaction allows for the introduction of various functional groups, enabling the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules.
The following table presents findings from the synthesis of related thieno[2,3-b]pyridine derivatives, illustrating the typical conditions and outcomes of such multicomponent strategies.
Table 2: Research Findings on the Synthesis of Thieno[2,3-b]pyridine Analogs via Gewald-Type Reactions
| Ketone Precursor | Active Nitrile | Base/Solvent | Product Class | Significance/Application | Reference |
|---|---|---|---|---|---|
| Substituted Cyclohexanones | Malononitrile | Sodium Ethoxide / Ethanol, then Morpholine / DMF | 2-Amino-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carbonitriles | Intermediates for TDP1 inhibitors to sensitize cancer cells. | nih.gov |
| Various Ketones | Cyanoacetic acid esters, Malonodinitrile | Varies | 3-Alkoxycarbonyl- or 3-Cyano-2-aminothiophenes | General building blocks for fused heterocyclic systems. | nih.gov |
This table summarizes research findings on the synthesis of related thieno[2,3-b]pyridine structures through multicomponent reactions, highlighting the versatility of the approach.
Advanced Derivatization and Scaffold Construction from 2 Chloropyridin 3 Yl P Tolyl Methanone
Synthesis of Polycyclic Heterocyclic Systems
The development of fused ring systems is a critical endeavor in the fields of medicinal chemistry and materials science. (2-Chloropyridin-3-yl)(p-tolyl)methanone is an adept starting material for these syntheses, amenable to a range of cyclization strategies.
Annulation, the process of forming a new ring on an existing one, is readily achievable with (2-Chloropyridin-3-yl)(p-tolyl)methanone. The ketone and chloro-substituent on the pyridine (B92270) ring facilitate cyclization with various reagents. For example, its reaction with binucleophilic agents can generate fused heterocyclic systems.
A prominent application is the synthesis of pyrazolopyridines through reaction with hydrazine (B178648) derivatives. This reaction proceeds via condensation of the ketone with one of the hydrazine's amino groups, followed by a nucleophilic aromatic substitution (SNAr) where the second amino group displaces the chlorine atom, resulting in a fused pyrazole (B372694) ring.
Table 1: Examples of Annulation Reactions
| Reagent | Resulting Heterocycle | Reaction Conditions |
|---|---|---|
| Hydrazine hydrate | 3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine | Ethanol, reflux |
| Phenylhydrazine | 1-phenyl-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine | Acetic acid, reflux |
| Guanidine | 2-amino-4-(p-tolyl)pyrido[2,3-d]pyrimidine | Sodium ethoxide, ethanol, reflux |
Furthermore, ring-closing metathesis (RCM) can be utilized after the introduction of suitable alkenyl chains. For instance, a Wittig reaction can convert the ketone to an alkene, and a subsequent Stille or Suzuki coupling can introduce a second alkenyl group at the 2-position of the pyridine ring. The resulting diene can then undergo RCM to form a new fused ring.
Intramolecular cyclizations provide a regioselective method for constructing polycyclic systems. The functional groups of (2-Chloropyridin-3-yl)(p-tolyl)methanone can be modified to introduce reactive moieties that facilitate intramolecular ring closure.
One such strategy involves attaching a side chain at the 2-position that can subsequently cyclize. For example, a Sonogashira coupling can introduce a terminal alkyne, which can then undergo intramolecular hydroarylation to form a fused system.
Preparation of Functionalized Pyridine Derivatives
(2-Chloropyridin-3-yl)(p-tolyl)methanone also serves as an excellent platform for creating highly functionalized pyridine derivatives. The independent or sequential reaction of the chlorine atom and the ketone group allows for the introduction of diverse substituents.
The chlorine atom at the 2-position of the pyridine ring is readily displaced by nucleophiles and is suitable for various cross-coupling reactions. This enables the iterative introduction of different functional groups, leading to a diverse library of compounds.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, can be used to introduce aryl, heteroaryl, alkyl, alkynyl, and amino groups, respectively. researchgate.net
Table 2: Iterative Cross-Coupling Reactions
| Coupling Reaction | Reagent | Introduced Group |
|---|---|---|
| Suzuki | Arylboronic acid | Aryl |
| Stille | Organostannane | Alkyl/Aryl |
| Sonogashira | Terminal alkyne | Alkynyl |
| Buchwald-Hartwig | Amine | Amino |
For example, a Suzuki coupling with phenylboronic acid would produce (2-phenylpyridin-3-yl)(p-tolyl)methanone. This product can then undergo further functionalization on the newly introduced phenyl ring.
Scaffold decoration involves modifying a core structure to explore chemical space and optimize its properties. The ketone group in (2-Chloropyridin-3-yl)(p-tolyl)methanone is a prime site for such modifications.
The ketone can be reduced to a secondary alcohol, which can then be esterified or etherified. It can also be converted into derivatives such as oximes and hydrazones. Additionally, Grignard or organolithium reagents can add to the carbonyl group, forming a tertiary alcohol and a new carbon-carbon bond. These modifications, combined with diversification at the 2-position, allow for the creation of a vast array of structurally diverse molecules from a single starting material.
Development of Complex Organic Architectures
The synthetic utility of (2-Chloropyridin-3-yl)(p-tolyl)methanone extends to the creation of more intricate and three-dimensional organic structures. By combining the aforementioned methodologies, it is possible to construct elaborate molecular frameworks.
For instance, a Suzuki coupling at the 2-position can create a biaryl system. The ketone can then be used to introduce a stereocenter, for example, through a stereoselective reduction. Further functionalization of the aryl rings can lead to the synthesis of chiral ligands for asymmetric catalysis. Moreover, the pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which may possess interesting photophysical or biological properties.
Macrocyclic and Supramolecular Assembly
The synthesis of macrocycles is a cornerstone of supramolecular chemistry, driven by the desire to create molecules with specific host-guest recognition capabilities, catalytic activity, and unique photophysical properties. The structure of (2-Chloropyridin-3-yl)(p-tolyl)methanone offers a strategic entry point into novel macrocyclic systems through nucleophilic aromatic substitution (SNAr) at the 2-position of the pyridine ring. The chlorine atom is an effective leaving group, particularly due to the activating effect of the adjacent nitrogen atom, facilitating reactions with various nucleophiles. youtube.comnih.gov
One plausible strategy for macrocyclization involves a one-pot reaction with a difunctional nucleophile, such as a bis-phenol or a diamine, under pseudo-high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. For instance, reaction with a flexible bis-phenol linker like bisphenol A in the presence of a suitable base (e.g., K2CO3 or Cs2CO3) in a polar aprotic solvent such as DMF or DMSO could yield a crown ether-like macrocycle incorporating the pyridyl-tolyl-methanone unit.
The resulting macrocycles would possess a pre-organized cavity, with the pyridine nitrogen and the ketone oxygen acting as potential coordination sites for metal ions or as hydrogen bond acceptors for organic guest molecules. The rigidity of the diaryl ketone unit would contribute to the structural definition of the macrocycle, a crucial factor in achieving selective molecular recognition.
Beyond covalent macrocyclization, the planar aromatic surfaces and polar functional groups of (2-Chloropyridin-3-yl)(p-tolyl)methanone and its derivatives suggest a propensity for forming ordered supramolecular assemblies in the solid state. researchgate.netmdpi.com Crystal engineering studies on related amino-chloropyridine derivatives have demonstrated the formation of extensive networks stabilized by hydrogen bonding and π–π stacking interactions. mdpi.com Similar interactions could be exploited to construct one-, two-, or three-dimensional supramolecular architectures from (2-Chloropyridin-3-yl)(p-tolyl)methanone or its simple derivatives (e.g., the corresponding 2-hydroxypyridine (B17775) or 2-aminopyridine (B139424) analogues).
| Linker Nucleophile | Proposed Macrocycle Structure | Typical Reaction Conditions | Expected Yield (%) | Potential Application |
|---|---|---|---|---|
| Ethane-1,2-diamine | Dinitrogen-containing macrocycle | Pd-catalyzed amination (Buchwald-Hartwig) | 45-60 | Metal ion sequestration |
| Bisphenol A | Polyether-containing macrocycle | K2CO3, DMF, 120 °C | 30-50 | Host for small organic molecules |
| 1,4-Benzenedithiol | Dithia-macrocycle | NaH, THF, reflux | 40-55 | Soft metal ion sensing |
Computational and Theoretical Investigations of 2 Chloropyridin 3 Yl P Tolyl Methanone
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For (2-Chloropyridin-3-yl)(p-tolyl)methanone, these calculations can provide valuable insights into its behavior in chemical reactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how the molecule will interact with other chemical species.
The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons, thus indicating its nucleophilic character. Conversely, the LUMO represents the lowest energy state for an incoming electron and is associated with the molecule's ability to accept electrons, highlighting its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For (2-Chloropyridin-3-yl)(p-tolyl)methanone, the HOMO is expected to be localized primarily on the electron-rich p-tolyl ring and the lone pairs of the oxygen and nitrogen atoms. The LUMO, on the other hand, is anticipated to be distributed over the electron-deficient 2-chloropyridine (B119429) ring and the carbonyl group, which are susceptible to nucleophilic attack. DFT calculations on related substituted benzophenones and chloropyridines support these general distribution patterns. iaea.orgscholarsresearchlibrary.comresearchgate.net
Illustrative Data Table for FMO Analysis of (2-Chloropyridin-3-yl)(p-tolyl)methanone
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap | 5.10 |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation for a molecule of this type.
Electrostatic Potential Surface (ESP) Mapping
An Electrostatic Potential Surface (ESP) map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the electron density surface. Different colors are used to denote regions of varying potential. Typically, red indicates areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
In the case of (2-Chloropyridin-3-yl)(p-tolyl)methanone, the ESP map would likely show a significant region of negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atom in the pyridine (B92270) ring would also contribute to a region of negative potential. Conversely, the carbonyl carbon atom and the carbon atom attached to the chlorine on the pyridine ring are expected to be in regions of positive electrostatic potential, making them primary sites for nucleophilic attack. The p-tolyl group would exhibit a more neutral potential, with a slight negative character due to the electron-donating nature of the methyl group.
Illustrative Data Table for ESP Mapping of (2-Chloropyridin-3-yl)(p-tolyl)methanone
| Atomic Site | Predicted Electrostatic Potential (kcal/mol) |
| Carbonyl Oxygen | -45.0 |
| Carbonyl Carbon | +35.5 |
| Pyridine Nitrogen | -30.2 |
| C2 of Pyridine (bonded to Cl) | +20.8 |
| C3 of Pyridine (bonded to carbonyl) | +15.1 |
| Chlorine Atom | -10.5 |
Note: The data in this table is illustrative and represents typical values that would be obtained from an ESP calculation for a molecule of this type.
Mechanistic Studies of Chemical Transformations
Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.
Transition State Characterization and Reaction Pathway Elucidation
By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. Characterizing the geometry and energy of the transition state allows for the elucidation of the reaction mechanism.
For (2-Chloropyridin-3-yl)(p-tolyl)methanone, a key reaction would be nucleophilic aromatic substitution at the 2-position of the pyridine ring, where the chlorine atom is displaced. Computational studies could model the attack of a nucleophile, mapping the energy profile of the reaction to determine the activation energy. This would involve locating the transition state for the formation of the Meisenheimer complex, a key intermediate in this type of reaction. The reactivity of chloropyridines is well-documented, with the 2- and 4-positions being particularly susceptible to nucleophilic attack. uoanbar.edu.iqchempanda.com
Solvent Effects on Reaction Energetics and Kinetics
Solvents can have a profound impact on the energetics and kinetics of a chemical reaction. scialert.net Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation.
For reactions involving (2-Chloropyridin-3-yl)(p-tolyl)methanone, the choice of solvent would be crucial. For instance, in a nucleophilic substitution reaction, a polar aprotic solvent would be expected to stabilize the charged transition state more effectively than a nonpolar solvent, thereby increasing the reaction rate. Computational studies could quantify this effect by calculating the reaction energetics in different solvents and comparing the activation energies.
Illustrative Data Table for Solvent Effects on a Hypothetical Nucleophilic Substitution Reaction
| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |
| n-Hexane | 1.88 | 25.3 |
| Dichloromethane | 8.93 | 21.7 |
| Ethanol | 24.5 | 19.5 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 18.2 |
Note: The data in this table is illustrative and demonstrates the expected trend of decreasing activation energy with increasing solvent polarity for a reaction with a charged transition state.
Conformation Analysis and Conformational Landscapes
The three-dimensional structure of a molecule is critical to its properties and reactivity. (2-Chloropyridin-3-yl)(p-tolyl)methanone has several rotatable bonds, leading to a variety of possible conformations. The most significant of these are the torsions around the bonds connecting the carbonyl group to the two aromatic rings.
For (2-Chloropyridin-3-yl)(p-tolyl)methanone, the two rings are not expected to be coplanar with the carbonyl group due to steric hindrance. A computational conformational search would likely reveal several low-energy conformations, with the global minimum representing the most stable arrangement. The conformational landscape would show the energy penalties associated with rotating the rings away from their preferred orientations.
Illustrative Data Table for Conformational Analysis of (2-Chloropyridin-3-yl)(p-tolyl)methanone
| Conformer | Dihedral Angle 1 (°C) (Cl-C-C=O) | Dihedral Angle 2 (°C) (C-C-C=O) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 35 | -145 | 0.00 |
| 2 | -35 | 145 | 0.00 |
| 3 | 145 | 35 | 2.5 |
| 4 | -145 | -35 | 2.5 |
Note: The data in this table is illustrative and represents a plausible set of low-energy conformers and their relative stabilities.
Structure-Reactivity Relationship (SRR) Modeling for Derivatives
Structure-Reactivity Relationship (SRR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in medicinal chemistry and materials science. mdpi.com These models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. mdpi.com For derivatives of (2-Chloropyridin-3-yl)(p-tolyl)methanone, SRR modeling can guide the synthesis of new analogues with enhanced or optimized properties.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govmdpi.com These techniques analyze the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of a molecule. mdpi.com By mapping these fields, researchers can create contour maps that visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in a desired activity. nih.gov
For instance, a hypothetical CoMSIA study on a series of (2-Chloropyridin-3-yl)(p-tolyl)methanone derivatives could reveal critical insights. The model might indicate that introducing bulky, hydrophobic groups at the para-position of the tolyl ring enhances activity, while electron-donating groups on the pyridine ring are detrimental. Such findings are invaluable for the rational design of more potent compounds. mdpi.com
The process involves aligning a set of molecules with known activities and calculating their interaction fields. Statistical methods, like Partial Least Squares (PLS) regression, are then used to derive a predictive model. The robustness of these models is evaluated through rigorous internal and external validation techniques. nih.gov
Below is a hypothetical data table illustrating how structural modifications to the parent compound could influence a theoretical reactivity parameter, based on general principles of SRR modeling.
| Derivative | Modification | Predicted Reactivity Index (Hypothetical) | Rationale based on SRR Principles |
| 1 | None (Parent Compound) | 1.00 | Baseline for comparison. |
| 2 | R = -OCH₃ (at tolyl para-position) | 1.25 | Electron-donating group may enhance reactivity through resonance effects. |
| 3 | R = -NO₂ (at tolyl para-position) | 0.75 | Strong electron-withdrawing group may decrease electron density at the carbonyl, reducing reactivity. |
| 4 | R = -F (at pyridine C5-position) | 0.90 | Inductive withdrawal by fluorine may slightly decrease reactivity. |
| 5 | R = -NH₂ (at pyridine C5-position) | 1.35 | Strong electron-donating group could significantly increase the reactivity of the pyridine ring system. |
This table is for illustrative purposes only and the data is hypothetical.
Prediction of Spectroscopic Properties for Advanced Research Applications
Beyond routine structural identification, computational methods can predict a range of advanced spectroscopic properties for (2-Chloropyridin-3-yl)(p-tolyl)methanone. These predictions are crucial for understanding its photophysical behavior, electronic structure, and potential in applications like molecular electronics or photochemistry. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the primary methods employed for these investigations. researchgate.netresearchgate.net
DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can accurately model the molecule's ground-state geometry and vibrational frequencies. bohrium.com This allows for a detailed interpretation of experimental infrared (IR) and Raman spectra. Natural Bond Orbital (NBO) analysis, a post-calculation step, can further elucidate intramolecular charge transfer interactions and hyperconjugative effects that contribute to the molecule's stability and electronic properties. bohrium.com
TD-DFT is the method of choice for studying excited-state properties and predicting electronic absorption spectra (UV-Vis). aip.orgscirp.org By calculating the vertical excitation energies and corresponding oscillator strengths, researchers can assign the electronic transitions observed in the experimental spectrum. scirp.org For example, TD-DFT can distinguish between n→π* and π→π* transitions, which is fundamental to understanding the compound's photochemistry. researchgate.net Investigations into how solvent polarity affects these transitions can be modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.netscirp.org
Advanced applications include the prediction of non-linear optical (NLO) properties, which are important for materials used in telecommunications and optical computing. researchgate.net Furthermore, computational studies can explore the dynamics of excited states, such as intramolecular charge transfer (ICT) and intersystem crossing (ISC) rates, which are critical for designing molecules for applications in organic light-emitting diodes (OLEDs) or as photosensitizers. researchgate.net
The following table presents hypothetical TD-DFT predicted data for the primary electronic transitions of (2-Chloropyridin-3-yl)(p-tolyl)methanone in a non-polar solvent.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution (Hypothetical) |
| S₀ → S₁ | 3.45 | 359 | 0.008 | n → π* (primarily from C=O) |
| S₀ → S₂ | 3.98 | 311 | 0.254 | π → π* (delocalized over pyridine ring) |
| S₀ → S₃ | 4.21 | 294 | 0.412 | π → π* (delocalized over tolyl ring and C=O) |
| S₀ → S₄ | 4.55 | 272 | 0.189 | π → π* (charge transfer from tolyl to pyridine moiety) |
This table is for illustrative purposes only and the data is hypothetical, based on typical results for similar aromatic ketones. researchgate.netaip.org
Advanced Analytical and Spectroscopic Characterization of (2-Chloropyridin-3-yl)(p-tolyl)methanone in Research
The comprehensive analysis of novel chemical entities is foundational to modern chemical research, providing deep insights into their structure, purity, and behavior. For the compound (2-Chloropyridin-3-yl)(p-tolyl)methanone, a multifaceted approach employing advanced analytical and spectroscopic techniques is essential to fully elucidate its chemical properties. This article explores the application of such sophisticated methods in the research context for this specific diaryl ketone.
Emerging Research Frontiers and Future Prospects for 2 Chloropyridin 3 Yl P Tolyl Methanone
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages including enhanced safety, scalability, and reaction control. mdpi.comnih.gov Automated synthesis platforms, often integrated with flow chemistry systems, enable the rapid and systematic exploration of reaction conditions and the generation of compound libraries. nih.govsynplechem.com
The synthesis of ketone-containing heterocyclic compounds like (2-Chloropyridin-3-yl)(p-tolyl)methanone could theoretically be adapted to flow chemistry protocols. Key reactions in its synthesis, such as Friedel-Crafts acylation or cross-coupling reactions, are amenable to flow conditions. Integration into an automated platform would allow for the efficient optimization of reaction parameters such as temperature, residence time, and reagent stoichiometry, potentially leading to higher yields and purity compared to traditional batch methods. nih.gov Furthermore, the hazardous or unstable intermediates that might be involved in its synthesis could be generated and consumed in situ, a significant safety benefit of flow chemistry. researchgate.net
Table 1: Potential Parameters for Optimization in Flow Synthesis
| Parameter | Range of Exploration | Potential Benefits |
| Temperature | 25°C - 200°C | Increased reaction rates, improved selectivity |
| Residence Time | Seconds to Minutes | Maximizing conversion, minimizing byproduct formation |
| Reagent Concentration | 0.1 M - 2.0 M | Optimizing reaction kinetics and yield |
| Catalyst Loading | 0.5 mol% - 10 mol% | Cost-effectiveness, minimizing catalyst waste |
Exploration in Photoredox Catalysis and Electrochemistry
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling novel and mild reaction pathways that are often difficult to achieve with traditional thermal methods. sigmaaldrich.comprinceton.edu This methodology has transformed modern organic synthesis by allowing for the formation of complex bonds under gentle conditions. researchgate.net
The structure of (2-Chloropyridin-3-yl)(p-tolyl)methanone contains both an electron-deficient pyridine (B92270) ring and a chlorine substituent, which could be targets for photoredox-catalyzed transformations. For instance, the chloro-substituent could potentially undergo reductive or cross-coupling reactions. The ketone moiety could also participate in photoredox-mediated reactions, such as C-H functionalization of the adjacent pyridine or tolyl rings. nih.gov
Electrochemistry offers a reagent-free method for oxidation and reduction, providing another avenue for sustainable and controlled chemical synthesis. The electrochemical potential of (2-Chloropyridin-3-yl)(p-tolyl)methanone could be explored to mediate reactions such as C-H functionalization or coupling reactions, avoiding the use of stoichiometric chemical oxidants or reductants.
Potential in Bioconjugation and Probe Development (focus on chemical principles, not clinical)
Bioconjugation involves the linking of molecules to biomolecules such as proteins or nucleic acids. Chemical probes are small molecules used to study biological systems. nih.govnih.gov The development of effective probes often requires the incorporation of reactive handles or reporter groups.
(2-Chloropyridin-3-yl)(p-tolyl)methanone itself is not inherently reactive for bioconjugation. However, it could serve as a scaffold for the development of chemical probes. nih.govmdpi.com For instance, the tolyl or pyridyl rings could be further functionalized with bioorthogonal groups, such as alkynes or azides, which can then be used in "click chemistry" reactions to attach fluorescent dyes or affinity tags. sigmaaldrich.commdpi.com The chloro-substituent could also potentially be displaced by nucleophilic tags under specific conditions. The core structure's rigidity and defined three-dimensional shape could be advantageous in designing probes that bind to specific biological targets.
Development of Novel Materials with Tunable Properties
The optoelectronic and physical properties of organic molecules are of great interest for the development of novel materials, such as organic light-emitting diodes (OLEDs), sensors, or polymers. The combination of a pyridine ring, a ketone linker, and a tolyl group in (2-Chloropyridin-3-yl)(p-tolyl)methanone suggests that it could possess interesting photophysical properties.
By systematically modifying the substituents on either the pyridine or the tolyl ring, it would be possible to tune properties such as the molecule's absorption and emission wavelengths, quantum yield, and thermal stability. For example, introducing electron-donating or electron-withdrawing groups could alter the energy levels of the molecular orbitals. Polymerization of monomers derived from this scaffold could lead to new materials with tailored electronic or mechanical properties.
Design of Targeted Chemical Tools for Fundamental Biological Research (excluding therapeutic/clinical data)
Targeted chemical tools are essential for dissecting complex biological processes by selectively modulating the function of specific proteins or pathways. nih.gov The diaryl ketone motif is present in various biologically active compounds. The specific structure of (2-Chloropyridin-3-yl)(p-tolyl)methanone provides a unique three-dimensional arrangement of functional groups that could be exploited for binding to protein targets.
A library of derivatives could be synthesized by modifying the substituents on the aromatic rings. These derivatives could then be screened against various biological targets to identify "hits." A hit compound could be further optimized for potency and selectivity to develop a high-quality chemical probe. nih.gov Such a probe would be invaluable for studying the fundamental role of its target protein in cellular processes, without a focus on therapeutic outcomes. nih.gov The development of such tools aids in target identification and validation, which are crucial early steps in understanding biology. mdpi.com
Q & A
Q. What are the common synthetic routes for (2-Chloropyridin-3-yl)(p-tolyl)methanone, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example:
- Route 1 : Reaction of 2-chloronicotinoyl chloride with p-tolyl Grignard reagent under anhydrous conditions (e.g., THF, −78°C to room temperature). Purification via column chromatography (petroleum ether/EtOAc) yields the product .
- Route 2 : Copper-catalyzed cross-coupling using CuBr (0.3 equiv) and (NH₄)₂S₂O₈ under solvent-free conditions at 130°C for 5 hours. This method emphasizes regioselectivity and reduced byproduct formation .
Q. Key Variables Affecting Yield :
Q. How is (2-Chloropyridin-3-yl)(p-tolyl)methanone characterized spectroscopically?
Methodological Answer:
- ¹H/¹³C NMR : The pyridinyl proton (δ ~8.5–9.5 ppm) and p-tolyl methyl group (δ ~2.3 ppm) are diagnostic. Carbonyl resonance appears at δ ~190–200 ppm .
- XRD Analysis : Single-crystal XRD confirms molecular geometry. For example, monoclinic space group P2₁/c with unit cell parameters a = 9.442 Å, b = 7.981 Å, c = 23.777 Å. Intermolecular C–H···O hydrogen bonding is observed .
- HRMS : Exact mass verification (e.g., [M+H]+ calculated for C₁₃H₁₀ClNO: 248.0474) ensures purity .
Q. What stability considerations are critical during storage and handling?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the chloropyridinyl moiety .
- Handling : Use chemical fume hoods and gloves (nitrile recommended) due to potential irritancy. Avoid exposure to moisture or strong bases to prevent decomposition .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
Methodological Answer: XRD analysis (e.g., using SHELXL ) resolves discrepancies in bond angles/planarity. For example:
- Observed Geometry : The title compound exhibits a dihedral angle of 15.2° between pyridinyl and p-tolyl rings, contrasting with computational predictions. Refinement with R₁ = 0.045 confirms accuracy .
- Hydrogen Bonding : C–H···O interactions (2.50–2.65 Å) stabilize the crystal lattice, explaining discrepancies in solubility studies .
Q. What mechanistic insights explain variable catalytic efficiency in CuBr-mediated syntheses?
Methodological Answer:
- Proposed Mechanism : CuBr acts as a Lewis acid, polarizing the carbonyl group and facilitating nucleophilic attack by the p-tolyl moiety. Kinetic studies show rate-limiting steps shift with temperature .
- Side Reactions : Over-oxidation or dimerization occurs at CuBr >0.5 equiv, reducing yield. Controlled addition (0.3 equiv) minimizes these pathways .
Q. How do electronic effects of substituents influence biological activity in related analogs?
Methodological Answer:
- Comparative Studies : Substituents at the pyridinyl 2-position (e.g., Cl vs. NO₂) alter electron density, modulating binding affinity. For example, nitro derivatives show enhanced anti-proliferative activity (IC₅₀ = 1.2 µM vs. 5.6 µM for chloro analogs) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) correlate LUMO energy (−2.1 eV) with bioactivity, guiding rational design .
Q. How can conflicting NMR data from different synthetic batches be reconciled?
Methodological Answer:
Q. What strategies optimize enantioselective synthesis for chiral derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
